molecular formula C14H12N2O3 B107647 4-(Methylamino)-3-nitrophenyl phenyl ketone CAS No. 66353-71-7

4-(Methylamino)-3-nitrophenyl phenyl ketone

Cat. No.: B107647
CAS No.: 66353-71-7
M. Wt: 256.26 g/mol
InChI Key: FFJICZMWZQXOLC-UHFFFAOYSA-N
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Description

4-(Methylamino)-3-nitrophenyl phenyl ketone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a nitro group, a methylamino group, and a phenyl ketone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-3-nitrophenyl phenyl ketone typically involves the nitration of a precursor compound followed by the introduction of a methylamino group. One common method is the nitration of 4-aminophenyl phenyl ketone to introduce the nitro group at the 3-position. This is followed by the methylation of the amino group to form the methylamino derivative. The reaction conditions often involve the use of nitric acid for nitration and methyl iodide for methylation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods may also involve the use of safer and more environmentally friendly reagents to minimize hazardous waste .

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-3-nitrophenyl phenyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylamino)-3-nitrophenyl phenyl ketone is unique due to the presence of both the nitro and methylamino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(methylamino)-3-nitrophenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-15-12-8-7-11(9-13(12)16(18)19)14(17)10-5-3-2-4-6-10/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJICZMWZQXOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216564
Record name 4-(Methylamino)-3-nitrophenyl phenyl ketone
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Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66353-71-7
Record name [4-(Methylamino)-3-nitrophenyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66353-71-7
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Record name 4-(Methylamino)-3-nitrophenyl phenyl ketone
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Record name NSC86482
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Record name 4-(Methylamino)-3-nitrophenyl phenyl ketone
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Record name 4-(methylamino)-3-nitrophenyl phenyl ketone
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Synthesis routes and methods

Procedure details

11 g of 4-chloro-3-nitro-benzophenone, 20 g of methylamine, 153.4 g of methanol and 27.5 g of sulpholane are warmed to 125° for 15 hours in a closed vessel. The reaction solution is evaporated to dryness, the residue is boiled thoroughly with 400 ml of 2 N hydrochloric acid for 20 minutes and the precipitate is filtered off, washed with water and dissolved in methylene chloride. After drying over sodium sulphate and evaporating, 4-methylamino-3-nitro-benzophenone with a melting point of 198°-201° is obtained.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
153.4 g
Type
solvent
Reaction Step One

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